REACTION_CXSMILES
|
F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.[Br:28][C:29]1[CH:34]=[CH:33][C:32]([C:35]2[CH:40]=[C:39]([C:41]([F:44])([F:43])[F:42])[N:38]3[N:45]=[C:46]([C:48]([OH:50])=O)[CH:47]=[C:37]3[N:36]=2)=[CH:31][CH:30]=1.[S:51]1[CH:55]=[CH:54][CH:53]=[C:52]1[CH2:56][NH2:57].C(N(CC)CC)C>C1COCC1.C(OCC)C>[S:51]1[CH:55]=[CH:54][CH:53]=[C:52]1[CH2:56][NH:57][C:48]([C:46]1[CH:47]=[C:37]2[N:36]=[C:35]([C:32]3[CH:33]=[CH:34][C:29]([Br:28])=[CH:30][CH:31]=3)[CH:40]=[C:39]([C:41]([F:44])([F:42])[F:43])[N:38]2[N:45]=1)=[O:50] |f:0.1|
|
Name
|
|
Quantity
|
0.144 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
0.115 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=NC=2N(C(=C1)C(F)(F)F)N=C(C2)C(=O)O
|
Name
|
|
Quantity
|
0.034 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.124 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium bicarbonate (10 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CNC(=O)C1=NN2C(N=C(C=C2C(F)(F)F)C2=CC=C(C=C2)Br)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.105 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |